![molecular formula C17H19N3OS B2895355 2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888444-76-6](/img/structure/B2895355.png)
2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a pyrimido group, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrimido groups would contribute to the rigidity of the molecule, while the butylsulfanyl and prop-2-enyl groups would add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and pyrimido groups. These groups are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions . The butylsulfanyl and prop-2-enyl groups could potentially be sites of nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Scientific Research Applications
Antimicrobial Properties
- A study on the synthesis and antimicrobial evaluation of pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups found that derivatives containing sulfone groups, similar to the structure of the compound , exhibit significant antimicrobial activities, potentially exceeding those of reference drugs (Alsaedi et al., 2019).
Anti-inflammatory Applications
- Research on 5-lipoxygenase-activating protein inhibitors, specifically focusing on compounds with a similar structural framework, highlighted their potential as inhibitors of leukotriene synthesis, a key component in inflammatory responses. This can have applications in treating conditions like asthma (Hutchinson et al., 2009).
Synthesis of Heterocyclic Compounds
- A study on the synthesis of pyrimido[4,5-b]indole derivatives through iminophosphorane-mediated annelation demonstrated the utility of compounds with similar structures in creating diverse heterocyclic compounds, which are valuable in medicinal chemistry (Molina & Fresneda, 1988).
Applications in Protein Kinase Inhibition
- Research into the synthesis of new imidazo[1,5-a]indol-3-one derivatives as analogs of Leucettines, which are known inhibitors of protein kinases, suggests potential applications in diseases like Alzheimer's and Down syndrome. These findings emphasize the compound's role in the development of kinase inhibitors (Burgy et al., 2014).
Potential in Antidiabetic Therapy
- A study on the synthesis of Tryptoline-3-Carboxylic Acid Derivatives, including compounds structurally similar to the one , highlighted their potential as novel antidiabetic agents. This suggests possible applications in the treatment of diabetes (Choudhary et al., 2011).
Future Directions
properties
IUPAC Name |
2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-3-5-11-22-17-19-14-12-8-6-7-9-13(12)18-15(14)16(21)20(17)10-4-2/h4,6-9,18H,2-3,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNDIIZHDMWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




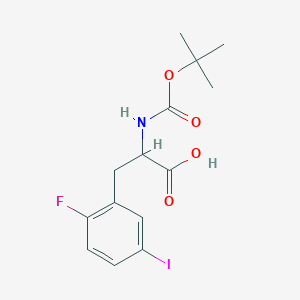

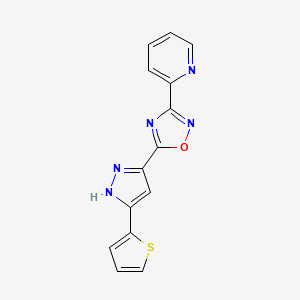
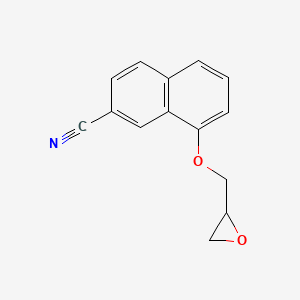
![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2895281.png)
![1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2895282.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2895285.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2895286.png)
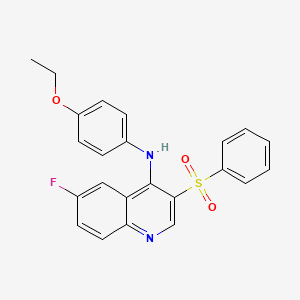
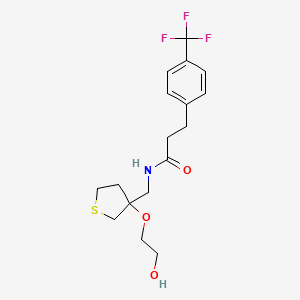
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2895295.png)